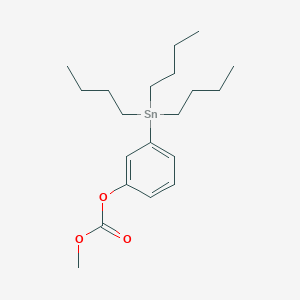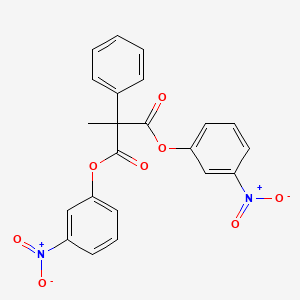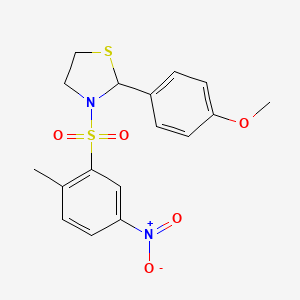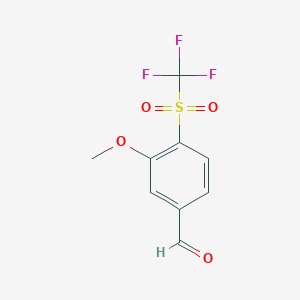![molecular formula C16H17N3 B12568996 1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine CAS No. 192563-97-6](/img/structure/B12568996.png)
1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a diazenyl moiety, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with biphenyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the diazenyl linkage. For instance, the reaction may be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with biphenyl under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: A compound with a similar diazenyl-pyrrolidine structure but with a bismuth-containing biphenyl group.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Another diazenyl compound with a benzimidazole-thiazole moiety.
Uniqueness: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is unique due to its specific biphenyl-diazenyl-pyrrolidine structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
192563-97-6 |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
(2-phenylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C16H17N3/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-18-19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2 |
Clave InChI |
JIOLBFLXMZBQCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N=NC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


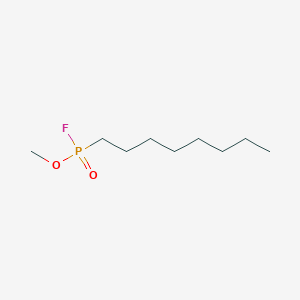
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
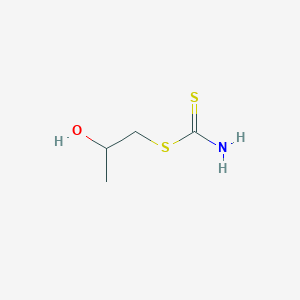
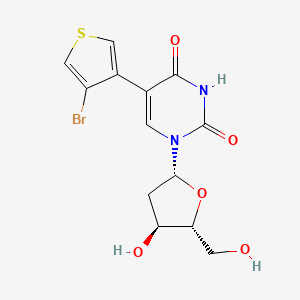
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)
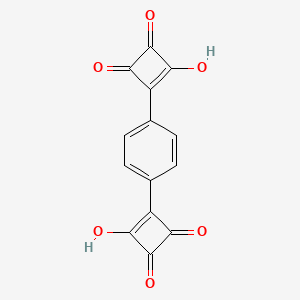
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
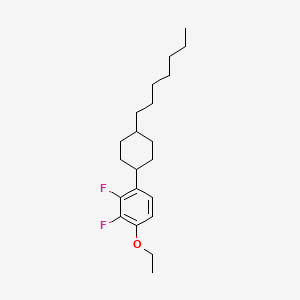
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
